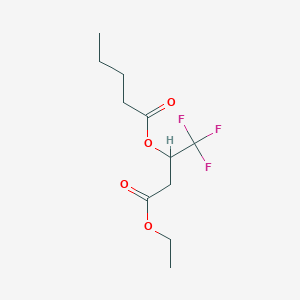
4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is an organic compound with the molecular formula C11H17F3O4 It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate typically involves the reaction of ethyl trifluoroacetate with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares a similar trifluoromethyl group but differs in the presence of a double bond.
Potassium (4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl)trifluoroboranuide: Contains a trifluoroborate group instead of a pentanoate ester .
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pentanoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
188966-84-9 |
|---|---|
Molecular Formula |
C11H17F3O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl) pentanoate |
InChI |
InChI=1S/C11H17F3O4/c1-3-5-6-9(15)18-8(11(12,13)14)7-10(16)17-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
URBHOPIFCVUSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


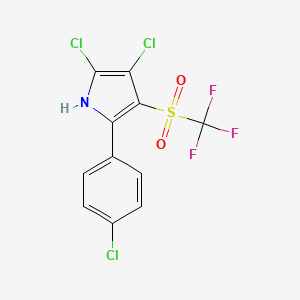
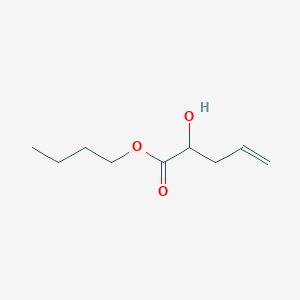
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
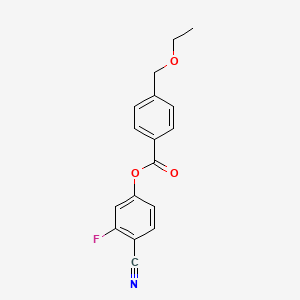
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)


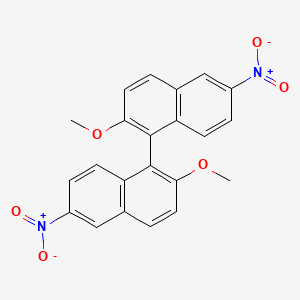

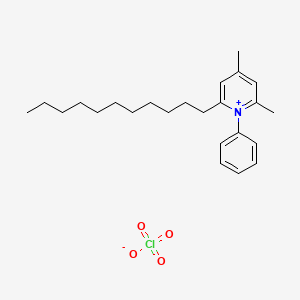
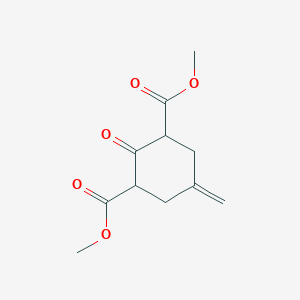
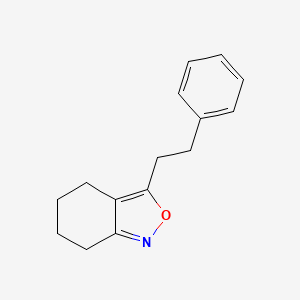
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
